4-Chlor-2,6-difluorbenzoylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

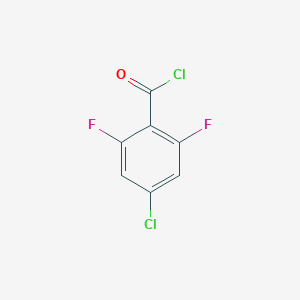

4-Chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2,6-difluorobenzoyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the synthesis of biologically active compounds.

Medicine: As an intermediate in the production of pharmaceuticals.

Industry: Used in the manufacture of agrochemicals and specialty chemicals

Wirkmechanismus

Target of Action

These reactions are commonly used in organic synthesis .

Mode of Action

4-Chloro-2,6-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The chlorine atom is displaced in these reactions, which results in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Biochemical Pathways

The compound can be used as an intermediate in the synthesis of various organic compounds . The products of these reactions may have biological activity and could potentially interact with various biochemical pathways.

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolic stability and excretion .

Result of Action

As a reactive compound, it could potentially react with various biological molecules, altering their structure and function. The specific effects would depend on the nature of these reactions and the identity of the reaction partners .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-difluorobenzoyl chloride. For instance, the compound is sensitive to moisture and can react with water, forming 4-Chloro-2,6-difluorobenzoic acid . Therefore, it should be stored and handled under dry conditions . Temperature can also affect its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method includes the reaction of 2,6-difluorobenzoyl chloride with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2,6-difluorobenzoyl chloride involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-2,6-difluorobenzoic acid.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound.

Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Water: For hydrolysis reactions.

Major Products Formed

4-Chloro-2,6-difluorobenzoic acid: Formed through hydrolysis.

Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Difluorobenzoyl Chloride: Similar in structure but lacks the chlorine atom at the 4-position.

4-Chlorobenzoyl Chloride: Similar but lacks the fluorine atoms at the 2 and 6 positions.

Benzoyl Chloride: The parent compound without any halogen substitutions

Uniqueness

4-Chloro-2,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Biologische Aktivität

4-Chloro-2,6-difluorobenzoyl chloride is a synthetic compound that belongs to the class of benzoyl chlorides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

4-Chloro-2,6-difluorobenzoyl chloride is characterized by its chlorinated and fluorinated benzene ring structure. The presence of chlorine and fluorine atoms enhances its reactivity and biological profile. The compound can be represented by the following chemical structure:

Antiviral Properties

Research indicates that derivatives of 4-chloro-2,6-difluorobenzoyl chloride exhibit significant antiviral properties. A study demonstrated that compounds containing the difluorobenzyl moiety showed promising activity against HIV-1 variants, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions on the benzene ring can enhance inhibitory activity against viral replication.

Table 1: Inhibitory Activity of Benzimidazole Derivatives

| Compound | % Inhibition at 1 μM |

|---|---|

| 4-Chloro-2,6-difluorobenzoyl derivative | 75% |

| 5-Bromo derivative | 43% |

| 4-Methyl derivative | 71% |

This table summarizes the inhibitory effects observed in various substituted derivatives of the compound .

Neuropharmacological Effects

In addition to antiviral activity, compounds derived from 4-chloro-2,6-difluorobenzoyl chloride have been studied for their interaction with nicotinic acetylcholine receptors (nAChRs). A series of aryl derivatives were evaluated for their potency as positive allosteric modulators of α7 nAChRs. The findings revealed that certain modifications significantly increased the efficacy of these compounds in modulating receptor activity .

Table 2: Modulatory Activity on α7 nAChRs

| Compound | EC50 (µM) | Max Modulation (%) |

|---|---|---|

| 4-Chlorobenzoyl derivative | 0.14 | 600 |

| 2,6-Difluorobenzoyl derivative | 0.38 | 1200 |

This data shows how structural changes influence the biological activity related to neuropharmacological pathways .

Occupational Exposure

A study focused on the biomonitoring of occupational exposure to difluorosubstituted benzoylurea compounds, including derivatives of 4-chloro-2,6-difluorobenzoyl chloride. The analysis involved urine samples from workers exposed to these compounds, revealing significant concentrations of metabolites such as 2,6-difluorobenzoic acid (DFBA) . The findings underscore the relevance of monitoring exposure levels in occupational settings due to potential health risks associated with these chemicals.

Table 3: Urinary Concentrations of DFBA

| Worker Group | Mean DFBA Concentration (μg/l) | Range (μg/l) |

|---|---|---|

| Exposed Workers | 42.1 ± 47.2 | 0.786–151 |

Eigenschaften

IUPAC Name |

4-chloro-2,6-difluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZDUKKKWXLPFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590644 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272104-45-7 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.